(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Overview
Description
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol: is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound belongs to the class of azabicycloalkanes, which are known for their complex three-dimensional structures and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol can be achieved through various synthetic routes. One common method involves the intramolecular [3+2] nitrone cycloaddition reaction, where readily accessible vinylogous carbonates react with N-substituted hydroxylamine hydrochlorides. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, resulting in the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol: can undergo various types of chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the nitrogen atom to form a simpler amine.
Substitution: : Replacing a hydrogen atom or functional group with another substituent.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 8-Azabicyclo[3.2.1]octan-6-one .
Reduction: : Formation of 8-Azabicyclo[3.2.1]octane .
Substitution: : Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for the construction of complex molecules.
Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol: can be compared with other similar compounds such as 8-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octan-6-one . These compounds share the bicyclic structure but differ in the presence and position of functional groups, leading to variations in their chemical reactivity and biological activity.
List of Similar Compounds
8-Azabicyclo[3.2.1]octane
8-Azabicyclo[3.2.1]octan-6-one
8-Azabicyclo[3.2.1]octan-1-ol
Properties
IUPAC Name |
(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUTZASOZQVJF-DSYKOEDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]([C@H](C1)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276559 | |
Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369774-30-0 | |
Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1369774-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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